

Methyl Elaidate: A Technical Guide to its Physical Properties

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This guide provides an in-depth overview of the core physical properties of **methyl elaidate**, the methyl ester of elaidic acid. As the trans isomer of methyl oleate, its distinct stereochemistry influences its physical characteristics, which are critical for its application in biochemical research, as a standard in lipid analysis, and in the development of various formulations.[1][2] This document compiles key quantitative data, details the experimental protocols for their determination, and presents logical workflows for analysis.

Core Physical and Chemical Properties

Methyl elaidate is a colorless to pale yellow liquid at room temperature.[1][2][3] It is characterized as a fatty acid methyl ester (FAME) with a trans double bond at the ninth carbon position.[2]

Data Summary: Physical Properties of Methyl Elaidate

The following table summarizes the key quantitative physical properties of **methyl elaidate** compiled from various sources.



Property	Value	Conditions	References
Molecular Formula	C19H36O2	-	[3][4][5][6]
Molecular Weight	296.49 g/mol	-	[3][4][5][7][8]
Appearance	Colorless to amber clear liquid	Ambient	[1][3][4]
Density	0.871 g/mL	at 20 °C	[3][7][9][10]
0.8790 g/cm ³	at 16 °C	[11]	
Melting Point	9 - 10 °C	-	[3][9][10]
10.75 °C	-	[11]	
-19.9 °C	Estimated, @ 760 mmHg	[4]	-
Boiling Point	351.45 °C	Estimated, @ 760 mmHg	[4]
220 °C	@ 24 mmHg	[3][10][12]	
164 - 165 °C	@ 0.5 Torr	[11]	_
186 °C	@ 9 mmHg	[13]	_
Refractive Index	1.452	n20/D	[3][10][11]
1.450	n20/D	[9]	
Solubility	Insoluble in water	25 °C (0.005588 mg/L est.)	[4]
Soluble	Chloroform, Methanol	[3][14]	
Miscible	Ethyl alcohol, Ether	[11]	_
Flash Point	92.4 °C	TCC (estimated)	- [4]
-3 °C	-	[3][11]	
Purity/Assay	≥99%	(capillary GC)	- [5][7]
>98.0%	(GC)	[12]	



Experimental Protocols for Property Determination

The accurate determination of **methyl elaidate**'s physical properties relies on standardized experimental methodologies. Below are detailed protocols for key measurements.

Gas chromatography is the standard method for determining the purity of FAMEs and analyzing their isomeric composition.[15][16]

Objective: To determine the purity of a **methyl elaidate** sample and separate it from other fatty acid methyl esters, including its cis-isomer, methyl oleate.

Instrumentation:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
- Highly polar capillary column (e.g., 100% poly(biscyanopropyl siloxane) or Carbowax-type). [16][17][18]
- Autosampler or manual injection system.

Methodology:

- Sample Preparation: Dilute the methyl elaidate sample in a suitable solvent such as isooctane or hexane to a concentration of approximately 10-50 ng/µL.[15]
- GC Configuration:
 - Injector: Set to 250-280 °C with a split ratio (e.g., 1:50 or 1:200) to avoid column overloading.[15][19]
 - Carrier Gas: Use hydrogen or helium at a constant flow rate (e.g., 1 mL/min).[15][20]
 - Oven Temperature Program: An initial temperature of ~120-175 °C, held for a few minutes, followed by a ramp of 3-5 °C/min to a final temperature of ~230-250 °C, held for several minutes.[15][19] The specific program should be optimized to achieve baseline separation of all components.
 - Detector (FID): Set to 250-280 °C.[19]

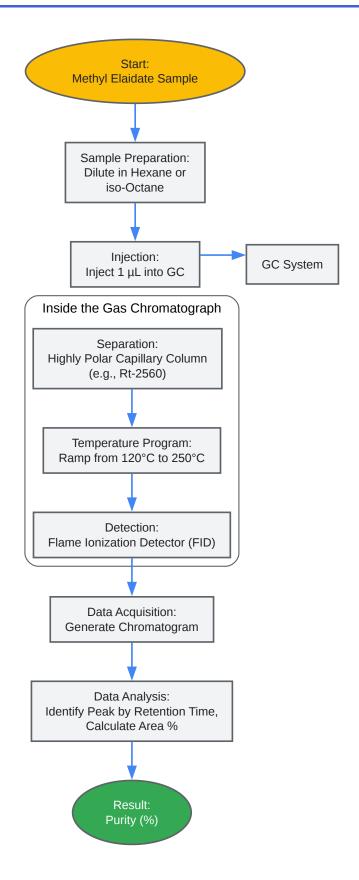
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- Injection: Inject 1 μL of the prepared sample into the GC.[15]
- Data Analysis: Identify the **methyl elaidate** peak based on the retention time of a certified reference standard. Calculate purity by determining the peak area percentage of **methyl elaidate** relative to the total area of all detected peaks.





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Workflow for Gas Chromatography (GC) Purity Analysis.



This technique is a precise method for determining the density of liquids.[21]

Objective: To measure the density of liquid **methyl elaidate** at a specified temperature (e.g., 20 °C).

Instrumentation:

- Digital densitometer utilizing the oscillating U-tube principle.
- Thermostatic control unit (Peltier) to maintain a constant temperature.
- Syringe for sample injection.

Methodology:

- Calibration: Calibrate the instrument using two standards of known density, typically dry air and degassed, bidistilled water.
- Temperature Equilibration: Set the instrument to the desired temperature (20.00 \pm 0.01 °C) and allow it to stabilize.
- Sample Injection: Inject the **methyl elaidate** sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present.
- Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the liquid. The instrument automatically converts this reading to a density value.
- Cleaning: After measurement, thoroughly clean the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.
- Replicates: Perform measurements in triplicate to ensure accuracy and report the mean value.[22]

DSC is a thermoanalytical technique used to determine the melting point and characterize phase transitions of a material.

Objective: To determine the melting point of **methyl elaidate**.



Instrumentation:

- Differential Scanning Calorimeter (DSC).
- Hermetically sealed aluminum pans.
- Cooling system (e.g., liquid nitrogen).

Methodology:

- Sample Preparation: Accurately weigh a small amount (2-5 mg) of **methyl elaidate** into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.
- Thermal Program:
 - Cool the sample to a temperature well below its expected melting point (e.g., -50 °C).
 - Heat the sample at a controlled rate (e.g., 2-5 °C/min) through its melting transition.
- Data Acquisition: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference. This is recorded as a function of temperature.
- Data Analysis: The melting point is determined from the resulting thermogram. It is typically reported as the peak maximum of the endothermic melting event.

Due to the high boiling point of **methyl elaidate** at atmospheric pressure, which can lead to decomposition, its boiling point is often measured under reduced pressure.[23] Thermogravimetric Analysis (TGA) can be used to estimate the normal boiling point.[24]

Objective: To determine the boiling point of **methyl elaidate** at a specific pressure.

Instrumentation:

- Thermogravimetric Analyzer (TGA) or a vapor-liquid equilibrium (VLE) apparatus.
- Vacuum pump and pressure controller.



• High-precision temperature sensor.

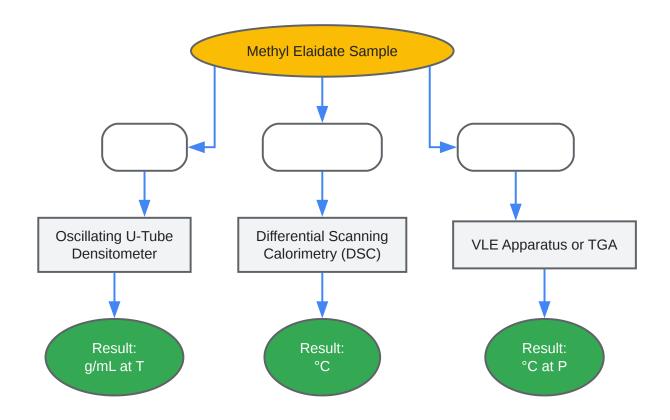
Methodology (TGA Principle):

- Sample Loading: Place a small sample of **methyl elaidate** into the TGA sample pan.
- Heating Program: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).
- Data Acquisition: The TGA records the mass of the sample as a function of temperature. The boiling point is correlated with the temperature at which the maximum rate of mass loss occurs.[24]

Methodology (VLE Apparatus Principle):

- System Setup: Introduce a sample of **methyl elaidate** into the VLE apparatus.[23]
- Pressure Control: Set the system to the desired pressure using the vacuum pump and controller.
- Heating: Heat the liquid until it reaches a state of equilibrium with its vapor phase.
- Measurement: Record the temperature at which this equilibrium is achieved. This
 temperature is the boiling point at the set pressure.[23]





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Logical workflow for determining key physical properties.

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